molecular formula C23H29N5O3S B2685108 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1029786-34-2

2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2685108
CAS No.: 1029786-34-2
M. Wt: 455.58
InChI Key: SDHBQKKCURMGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
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Biological Activity

The compound 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound features a complex structure that contributes to its biological activity. Key chemical properties include:

PropertyValue
Molecular FormulaC22H26N4O3S
Molecular Weight462.53 g/mol
LogP5.0649
Polar Surface Area68.524 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may exhibit inhibitory effects on specific enzymes or receptors linked to disease processes such as cancer and inflammation.

Enzyme Inhibition

Research has shown that compounds with similar thiazolo-pyrimidine scaffolds often act as inhibitors of key enzymes involved in metabolic pathways. For instance, analogs have demonstrated activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds in the thiazolo-pyrimidine family. For example, derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds structurally related to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of thiazolo-pyrimidine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM for several derivatives .
  • Antimicrobial Activity : In vitro testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains of Staphylococcus aureus .

Properties

IUPAC Name

2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-3-11-27-21(30)19-20(25-22(32-19)26-12-5-4-6-13-26)28(23(27)31)15-18(29)24-14-17-9-7-16(2)8-10-17/h7-10H,3-6,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHBQKKCURMGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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